(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is a chiral compound with significant relevance in the fields of chemistry and biology. It features a unique structure characterized by a benzylamino group attached to a methyl ester moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry applications, owing to its potential biological activities and interactions with various biomolecules.
The compound can be synthesized through various methods, typically involving the reaction of (R)-3-methyl-2-butanol with benzylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt.
(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is classified as an amino acid derivative and a chiral building block, which makes it valuable in asymmetric synthesis and medicinal chemistry.
The synthesis of (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride generally follows these steps:
Industrial production often involves optimizing reaction conditions to enhance yield and purity. Techniques such as distillation, crystallization, and purification are commonly employed to isolate the final product in its hydrochloride form.
The molecular structure of (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride can be represented as follows:
The compound's structure can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its functional groups and connectivity .
(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is versatile in terms of reactivity:
The mechanism of action for (R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride involves its interaction with specific biological targets. The benzylamino group can form hydrogen bonds with biomolecules, influencing their function. Additionally, hydrolysis of the ester moiety may release active metabolites that exert biological effects, potentially contributing to its pharmacological properties .
Relevant analytical data includes melting point, boiling point, and spectral data from NMR and IR analyses that confirm its structural integrity and purity .
(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride has diverse applications:
(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride represents a structurally defined chiral amino acid ester derivative. Its systematic IUPAC name directly reflects its molecular architecture: a butanoate ester backbone substituted with a benzylamino group at the C2 position and a methyl group at the C3 position, with the hydrochloride salt formed via protonation of the secondary amine. The stereodescriptor "(R)" specifies the absolute configuration at the chiral C2 carbon atom. This compound belongs to the broader class of α-amino acid esters, characterized by an amino group attached to the carbon adjacent to the carbonyl functionality (α-carbon) and esterification of the carboxylic acid group [1] [9].
Alternative chemical names for this compound include:
The molecular formula is consistently identified as C₁₃H₂₀ClNO₂ across chemical databases, with a molecular weight of 257.76 g/mol for the hydrochloride salt [1] [2]. The core structure integrates three key functional groups: a protonated secondary amine (benzylamino group), an ester (methyl ester), and a branched alkyl chain (isopropyl group derived from valine). According to IUPAC priority rules for naming, the ester group defines the principal chain ("butanoate") and suffix, while the amino substituent ("benzylamino") and alkyl branch ("3-methyl") are designated as prefixes. The "hydrochloride" suffix denotes the salt form [9].
Table 1: Nomenclature and Chemical Identifiers
Systematic Name | Common/Synonymous Names | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
(R)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride | Methyl benzyl-L-valinate hydrochloride | 177721-72-1 | C₁₃H₂₀ClNO₂ | 257.76 |
n-Benzyl-L-valine methyl ester hydrochloride |
The structural significance of (R)-methyl 2-(benzylamino)-3-methylbutanoate hydrochloride lies predominantly in its stereochemistry. It possesses a defined chiral center at the C2 carbon atom, where the amino group, the benzylamino group, the ester moiety, and the hydrogen atom are attached. The "(R)" configuration denotes the specific spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules [1] [3].
This chirality is paramount for its role in asymmetric synthesis and pharmaceutical applications. As a derivative of the natural amino acid L-valine (which corresponds to the (R)-configuration at the alpha-carbon), it serves as a protected and activated chiral building block. The methyl ester group enhances reactivity towards nucleophiles, making it valuable for peptide coupling reactions or further derivatization while preserving stereochemical integrity. The benzyl group on the nitrogen acts as a protecting group for the amine, shielding it from unwanted reactions and allowing selective deprotection under controlled conditions (e.g., catalytic hydrogenation) [2] [4].
The branched isopropyl group at C3 contributes significant steric bulk, influencing the molecule's conformational preferences and its interactions with biological targets or chiral catalysts. This steric environment around the chiral center can be exploited in diastereoselective reactions where the existing stereocenter directs the formation of new chiral centers with high enantiomeric excess. Furthermore, the hydrochloride salt form enhances the compound's crystallinity and stability, facilitating its isolation, purification, and storage, which are critical aspects in synthetic chemistry and intermediate handling [1] [4].
Table 2: Key Structural Features and Significance
Structural Feature | Chemical Role/Impact | Significance in Chemistry |
---|---|---|
(R)-Chiral Center (C2) | Defines absolute stereochemistry | Enables enantioselective synthesis; determines biological activity profile of derived compounds |
Methyl Ester (COOCH₃) | Electron-withdrawing group; activated carbonyl | Facilitates nucleophilic substitution (e.g., aminolysis, hydrolysis, transesterification) |
Benzylamino Group (NHCH₂C₆H₅) | Secondary amine (protonated); bulky substituent | Protects alpha-amino group; influences stereoselectivity; modulates lipophilicity |
Isopropyl Branch (CH(CH₃)₂) | Beta-branched alkyl group | Imparts steric bulk; constrains conformational flexibility; mimics valine side chain |
Hydrochloride Salt (HCl) | Ionic crystalline form | Enhances stability, water solubility, and crystallinity for purification |
The emergence of (R)-methyl 2-(benzylamino)-3-methylbutanoate hydrochloride as a significant pharmaceutical intermediate is intrinsically linked to research into valine derivatives and Primary Amino Acid Derivatives (PAADs) as potential anticonvulsant agents. Early investigations into amino acid derivatives focused on their roles as metabolic precursors or ergogenic aids, influencing hormone secretion and muscle function [2]. However, a pivotal shift occurred with the recognition that specific chiral amino acid derivatives, particularly those with hydrocarbon moieties at the C2 position like the isopropyl group derived from valine, exhibited potent biological activities distinct from their N-acetylated counterparts (Functionalized Amino Acids, FAAs) [6].
Research demonstrated that PAADs, characterized by the absence of a terminal N-acetyl group (-NH-
instead of -NAc-
), possessed a divergent structure-activity relationship (SAR) compared to FAAs. Crucially, studies identified that the (R)-configuration at the C2 chiral center was essential for high anticonvulsant potency in rodent maximal electroshock seizure (MES) models. The compound (R)-N'-benzyl 2-amino-3-methylbutanamide, structurally closely related to the methyl ester hydrochloride discussed here (differing only in the terminal group: amide vs. ester), exhibited remarkable potency with an MES ED₅₀ of 15 mg/kg, significantly outperforming its N-acetylated FAA analog (ED₅₀ > 100 mg/kg) [6].
This discovery highlighted the importance of the primary amino group and the C(2)-hydrocarbon moiety (isopropyl) in PAADs for anticonvulsant efficacy. The methyl ester variant, (R)-methyl 2-(benzylamino)-3-methylbutanoate hydrochloride, emerged as a key synthetic precursor in this pharmacological class. Its advantages include:
Consequently, this compound transitioned from a simple protected amino acid ester to a strategically important building block in medicinal chemistry programs focused on developing novel antiepileptic drugs targeting pharmacoresistant epilepsy, leveraging its specific stereochemistry and structural simplicity for further optimization [6].
Table 3: Evolution as a Pharmaceutical Intermediate
Research Phase | Key Finding/Development | Impact on Compound Significance |
---|---|---|
Early Amino Acid Research | Identification of amino acid derivatives as ergogenic aids/metabolic modulators [2] | Established biological relevance of modified amino acids |
PAAD vs. FAA Discovery | Divergent SAR: PAADs require C(2)-hydrocarbon & primary amine; FAAs require C(2)-heteroatom substituent [6] | Highlighted unique pharmacophore for anticonvulsant activity distinct from N-acetylated analogs |
Stereochemical Dependence | Potent anticonvulsant activity exclusive to (R)-isomer (e.g., high eudismic ratios >20) [6] | Emphasized critical role of defined (R)-chirality at C2 for efficacy |
Core Structure Optimization | Identification of N'-benzylamide/ester as crucial for PAAD activity [6] | Validated (R)-methyl 2-(benzylamino)-3-methylbutanoate core as key scaffold |
Intermediate Utility | Methyl ester enables efficient derivatization to active amides/acids [1] [6] | Solidified role as versatile chiral synthon for generating bioactive PAAD libraries |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7